![molecular formula C19H18N4O2S B293410 6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293410.png)
6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazoles and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of 6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported to act on various molecular targets, including cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS). It has also been reported to modulate the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential therapeutic applications. It has been shown to possess various pharmacological activities, which make it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. In addition, its toxicity profile and pharmacokinetic properties need to be further investigated before it can be used in clinical trials.
Zukünftige Richtungen
There are several future directions for the research on 6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to investigate its potential as an anticancer agent. It has been shown to possess cytotoxic activity against various cancer cell lines, and further studies are needed to determine its mechanism of action and efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, its potential as a neuroprotective agent in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, should be further investigated. Finally, the development of novel analogs with improved solubility and pharmacokinetic properties should be pursued.
Synthesemethoden
The synthesis of 6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the methods involves the reaction of 2-ethoxybenzaldehyde, 4-methoxybenzyl hydrazine, and 2-nitrobenzoyl chloride in the presence of triethylamine and ethanol. The reaction mixture was refluxed for several hours to obtain the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
6-(2-Ethoxyphenyl)-3-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant activities. It has also been tested for its anticancer activity against various cancer cell lines.
Eigenschaften
Molekularformel |
C19H18N4O2S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
6-(2-ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H18N4O2S/c1-3-25-16-7-5-4-6-15(16)18-22-23-17(20-21-19(23)26-18)12-13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3 |
InChI-Schlüssel |
HWKOOOXLZWFQDB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC |
Kanonische SMILES |
CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



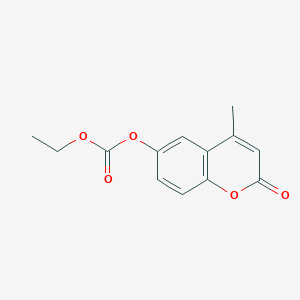
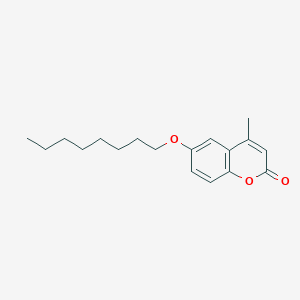
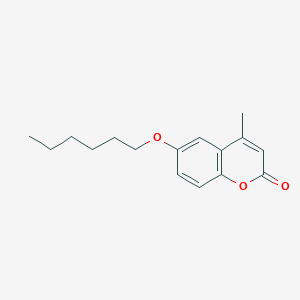
![3-chloro-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B293331.png)
![7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B293333.png)
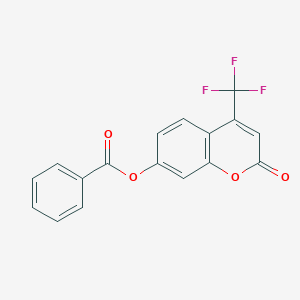
![3-butyl-8-(N-hydroxyethanimidoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B293336.png)
![8-acetyl-3-butyl-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B293338.png)
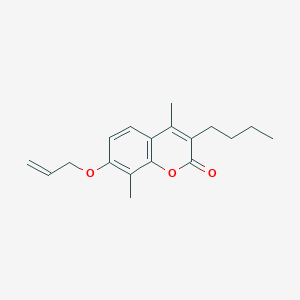
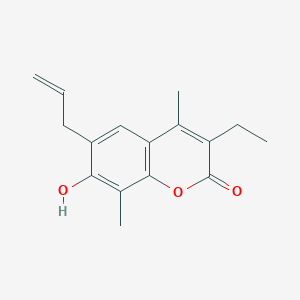

![ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B293350.png)

![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B293352.png)